molecular formula C9H18N2O2 B2916438 Methyl 3-amino-2-piperidin-1-ylpropanoate CAS No. 1541328-11-3

Methyl 3-amino-2-piperidin-1-ylpropanoate

Cat. No. B2916438
M. Wt: 186.255
InChI Key: OYBRDESPSSXIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-amino-2-piperidin-1-ylpropanoate” is a chemical compound that is likely to be a derivative of piperidine . Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-2-piperidin-1-ylpropanoate” is likely to contain a piperidine ring, which is a six-membered ring with one nitrogen atom . The exact structure would depend on the specific positions of the methyl, amino, and propanoate groups on the piperidine ring.

Scientific Research Applications

Synthesis of Novel Compounds

Piperidine derivatives have been extensively utilized in the synthesis of novel compounds with potential therapeutic applications. For instance, novel piperidin-4-ylphosphinic acid and piperidin-4-ylphosphonic acid analogues of the GABA_A agonist were synthesized to explore their neurotransmitter inhibitory potential (Kehler et al., 1998). These compounds were developed using a sequential Pudovik addition followed by Barton deoxygenation and acidic hydrolysis, demonstrating a mild and efficient procedure for obtaining target amino acids in good yields.

Development of Anticonvulsant and Antinociceptive Agents

Research into the development of anticonvulsant and antinociceptive agents has also leveraged the chemical properties of piperidine derivatives. For example, a study synthesized a focused library of new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids as potential hybrid anticonvulsants. These hybrid molecules combined chemical fragments of well-known antiepileptic drugs, showing broad spectra of activity across preclinical seizure models in mice (Kamiński et al., 2016).

Corrosion Inhibition Studies

Piperidine derivatives have been explored for their potential as corrosion inhibitors. A study investigating the influence of ring size and substitution pattern of 3-amino alkylated indoles, including piperidine analogues, on mild steel corrosion in acidic solutions found that these compounds exhibited high inhibition efficiency. This work highlights the application of piperidine derivatives in materials science, specifically in corrosion protection (Verma et al., 2016).

Conformational and Structural Studies

The structural and conformational analysis of piperidine derivatives provides valuable insights into their chemical behavior and potential applications. For example, a study on the structural conformation of a novel piperidine-4-one derivative through X-ray diffraction revealed its crystalline structure and the conformation of the piperidine ring, contributing to our understanding of the molecular structure of these compounds (Lakshminarayana et al., 2010).

properties

IUPAC Name

methyl 3-amino-2-piperidin-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-13-9(12)8(7-10)11-5-3-2-4-6-11/h8H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBRDESPSSXIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-piperidin-1-ylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.